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  • Product: Clofilium phosphate
  • CAS: 68379-03-3

Core Science & Biosynthesis

Foundational

Unraveling the Electrophysiological Architecture: A Technical Guide on the Mechanism of Action of Clofilium Phosphate in Cardiac Cells

Executive Summary Clofilium phosphate is a structurally unique, quaternary ammonium Class III antiarrhythmic agent. Unlike traditional antiarrhythmics that primarily target fast sodium channels (Class I), clofilium exert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clofilium phosphate is a structurally unique, quaternary ammonium Class III antiarrhythmic agent. Unlike traditional antiarrhythmics that primarily target fast sodium channels (Class I), clofilium exerts its therapeutic effect by selectively blocking outward potassium currents, fundamentally altering the repolarization phase of the cardiac action potential. This whitepaper provides an in-depth mechanistic analysis of clofilium phosphate, detailing its molecular targets, binding kinetics, and the downstream electrophysiological consequences—specifically its profound ability to prolong the effective refractory period (ERP) and lower defibrillation energy thresholds.

Molecular Targets and Binding Kinetics

The antiarrhythmic efficacy of clofilium is driven by its polypharmacological profile across multiple voltage-gated potassium channels. While traditionally classified as a delayed rectifier potassium current ( IK​ ) blocker, modern patch-clamp studies reveal a highly stratified affinity profile[1].

Target Stratification

Clofilium exhibits its highest affinity for the hERG (KCNH2) channel, which mediates the rapid component of the delayed rectifier current ( IKr​ ). The blockade of IKr​ is the primary driver of Phase 3 repolarization delay in ventricular myocytes. Furthermore, clofilium demonstrates significant inhibitory action against Kv1.5 (KCNA5) , the channel responsible for the ultra-rapid delayed rectifier current ( IKur​ )[2], making it highly relevant in the context of atrial fibrillation. At higher concentrations, it also inhibits high-conductance Slick and Slack channels[1].

The Quaternary Ammonium Advantage: Trapping and Use-Dependence

The chemical architecture of clofilium—specifically its permanently charged quaternary nitrogen—dictates its binding kinetics. Unlike its tertiary analogs, which can readily cross the lipid bilayer to access intracellular binding sites, the quaternary structure of clofilium restricts its membrane permeability. Clofilium blocks the channel primarily from the extracellular face or by accessing the pore during the open state, leading to a phenomenon known as "trapping"[3].

This binding mechanism is highly use-dependent and voltage-dependent . The degree of current inhibition increases with higher depolarizing test potentials and faster stimulation frequencies[4]. Causally, this means the drug becomes more effective at blocking potassium efflux during tachyarrhythmic episodes, providing a self-amplifying therapeutic brake when the heart rate dangerously accelerates.

Quantitative Target Profile

The following table summarizes the inhibitory concentrations (IC 50​ ) of clofilium phosphate across key cardiac potassium channels, synthesizing data from established electrophysiological assays[1],[2].

Target ChannelGeneAssociated CurrentClofilium IC 50​ Primary Cardiac Localization
hERG KCNH2 IKr​ (Rapid delayed rectifier)~2.5 nMVentricles & Atria
hEAG KCNH1 IEAG​ (Ether-à-go-go)~255 nMWidespread (Cardiac/Neuronal)
Kv1.5 KCNA5 IKur​ (Ultra-rapid delayed rectifier)~840 nMAtria (Human)
Slo3 KCNU1High-conductance K+~50 μ MWidespread
KCNQ1/KCNE1 KCNQ1 IKs​ (Slow delayed rectifier)~100 μ MVentricles & Atria

Systems-Level Electrophysiology

MOA Clofilium Clofilium Phosphate (Quaternary Ammonium) hERG hERG (KCNH2) Channel IKr Current Clofilium->hERG High Affinity Block (IC50 ~2.5 nM) Kv15 Kv1.5 Channel IKur Current Clofilium->Kv15 Moderate Affinity Block (IC50 ~840 nM) Repol Delayed Phase 3 Repolarization hERG->Repol Decreased K+ Efflux Kv15->Repol Decreased K+ Efflux APD Prolonged Action Potential Duration (APD) Repol->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Defib Lowered Defibrillation Energy Threshold ERP->Defib Prevents Re-entry

Fig 1: Electrophysiological mechanism of clofilium phosphate in cardiac cells.

Defibrillation Threshold Reduction

A hallmark systemic effect of clofilium is its ability to drastically lower the energy required for electrical defibrillation. In intact canine models, clofilium phosphate (0.34 mg/kg, IV) has been shown to depress the energy threshold for ventricular defibrillation by up to 54%, and the current threshold by 31%[5].

The Causality: Defibrillation succeeds when a shock simultaneously depolarizes a critical mass of myocardium, extinguishing all re-entrant wavelets. By blocking IKr​ and prolonging the Action Potential Duration (APD) and ERP, clofilium increases the fundamental wavelength of the re-entrant circuit (Wavelength = Conduction Velocity × ERP). A longer wavelength means fewer fibrillation wavelets can physically fit within the anatomical confines of the heart, rendering the chaotic rhythm less stable and significantly easier to terminate with lower electrical energy[6].

Experimental Methodologies

To ensure scientific integrity, researchers must utilize self-validating experimental systems when evaluating potassium channel modulators. Below are the gold-standard protocols for isolating clofilium's effects.

Protocol A: Whole-Cell Patch-Clamp for IKr​ Isolation

Because IKr​ overlaps temporally with other outward currents (like IKs​ and Ito​ ), standard step-depolarizations are insufficient for accurate quantification. The protocol below utilizes tail current analysis , exploiting the unique biophysics of the hERG channel: it recovers from inactivation much faster than it deactivates.

  • Cell Preparation: Isolate ventricular myocytes using a standard Langendorff collagenase perfusion technique. Plate cells in a bath solution containing Ca2+ channel blockers (e.g., 1 μ M nisoldipine) and IKs​ blockers (e.g., 1 μ M HMR-1556) to isolate IKr​ .

  • Seal Formation & Access: Use borosilicate glass pipettes (2-4 M Ω ) filled with a K+ -aspartate-based intracellular solution. Achieve a giga-ohm seal and apply negative pressure to rupture the membrane, entering the whole-cell configuration.

  • Voltage Protocol (The Self-Validating Step):

    • Hold the cell at a resting potential of -80 mV.

    • Apply a 2-second depolarizing prepulse to +20 mV. (Rationale: This fully activates and subsequently inactivates the hERG channels).

    • Step repolarize the cell to -40 mV for 3 seconds. (Rationale: At -40 mV, hERG channels rapidly recover from inactivation into the open state before slowly deactivating. This creates a massive, easily quantifiable outward "tail current" that is purely IKr​ ).

  • Drug Application: Perfuse clofilium phosphate (e.g., 10 nM to 1 μ M) into the bath. Record the time-dependent decay of the tail current amplitude.

  • Data Analysis: Plot the normalized tail current amplitude against clofilium concentration to derive the IC 50​ using a Hill equation fit.

Protocol Prep Cell Preparation (Ventricular Myocytes) Seal Giga-ohm Seal Formation Prep->Seal Rupture Membrane Rupture (Whole-Cell Access) Seal->Rupture Voltage Voltage-Step Protocol (-80mV to +20mV) Rupture->Voltage Tail Tail Current Analysis (at -40mV) Voltage->Tail

Fig 2: Whole-cell patch-clamp workflow for isolating IKr tail currents.

Protocol B: Ex Vivo Langendorff Perfusion for APD Measurement

To observe the macro-electrophysiological effects of clofilium, an isolated whole-heart model is required.

  • Excision and Cannulation: Rapidly excise the heart (e.g., guinea pig or rabbit) and cannulate the aorta.

  • Retrograde Perfusion: Perfuse retrogradely with oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit buffer at a constant pressure of 70-80 mmHg and a temperature of 37°C.

  • Pacing: Insert pacing electrodes into the right atrium or right ventricle. Pace the heart at a constant cycle length (e.g., 300 ms) to eliminate rate-dependent variations in APD.

  • Monophasic Action Potential (MAP) Recording: Press a MAP electrode against the epicardial surface of the left ventricle.

  • Validation & Measurement: Record baseline MAPs until stable. Introduce clofilium (e.g., 1 μ M) into the perfusate. Measure the time from the upstroke to 90% repolarization ( APD90​ ). A successful self-validating run will show a dose-dependent prolongation of APD90​ without a significant change in the maximum rate of depolarization ( Vmax​ ), confirming the absence of sodium channel (Class I) interference.

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Exploratory

Clofilium Phosphate: Mechanistic Insights and Experimental Protocols for Action Potential Duration Prolongation

Executive Summary Clofilium phosphate is a potent, structurally distinct Class III antiarrhythmic agent historically utilized to study cardiac repolarization. Unlike Class I agents that modulate sodium channels to alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clofilium phosphate is a potent, structurally distinct Class III antiarrhythmic agent historically utilized to study cardiac repolarization. Unlike Class I agents that modulate sodium channels to alter conduction velocity, clofilium selectively prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) by inhibiting potassium efflux[1]. Because of its high affinity for the human ether-à-go-go-related gene (hERG/Kv11.1) channel, clofilium serves as a critical reference compound in preclinical cardiac safety pharmacology. This whitepaper provides a comprehensive technical breakdown of clofilium’s mechanism of action, quantitative pharmacodynamics, and the self-validating experimental protocols required to reliably measure its effects on APD prolongation.

Mechanistic Basis of Action Potential Prolongation

The prolongation of the cardiac action potential by clofilium is fundamentally driven by its interaction with the rapid delayed rectifier potassium current ( IKr​ ), which is encoded by the hERG gene.

During the plateau (Phase 2) and repolarization (Phase 3) of the cardiac action potential, IKr​ plays a dominant role in returning the membrane potential to its resting state. Clofilium acts as an open-channel blocker. It enters the inner cavity of the hERG channel from the intracellular side and binds to specific hydrophobic and aromatic residues—most notably Phe656 and Tyr652 on the S6 helix, as well as residues on the pore helix2[2].

Causality of APD Prolongation:

  • Binding & Trapping: Clofilium binds to the open state of the hERG channel. Due to its molecular structure, it exhibits a remarkably slow onset of block and becomes "trapped" within the closed channel, leading to nearly irreversible inhibition in certain physiological models3[3].

  • Current Reduction: The physical occlusion of the pore drastically reduces the outward K+ efflux during Phase 3.

  • Repolarization Delay: With outward repolarizing currents diminished, the inward currents (like late INa​ and ICa,L​ ) remain unopposed for a longer duration, extending the plateau phase and delaying terminal repolarization.

  • ERP Extension: The prolonged APD subsequently increases the effective refractory period (ERP), which is the therapeutic basis for its antifibrillatory effects, preventing the heart from being prematurely excited by ectopic beats.

Pathway hERG hERG (Kv11.1) Channel (Inner Cavity Binding) Clofilium->hERG Binds Phe656/Tyr652 IKr I_Kr Current Inhibition hERG->IKr Blocks K+ Efflux Repol Delayed Phase 3 Repolarization IKr->Repol Alters Kinetics Repol->APD Increases Duration

Clofilium phosphate mechanism of action: hERG channel blockade leading to APD prolongation.

Quantitative Pharmacodynamics

The potency of clofilium is highly dependent on the experimental model, the stimulation frequency, and the specific ionic currents being measured. Below is a structured summary of its quantitative effects across standard preclinical models.

Pharmacodynamic ParameterExperimental Model / PreparationObserved Value / EffectReference
hERG Blockade ( IC50​ ) HEK293 cells expressing WT hERG~28 nM (Note: Exceptionally slow onset of block)2[2]
APD90​ Prolongation Guinea pig ventricular myocytesIrreversible prolongation at 30 µM3[3]
Proarrhythmic Risk (EADs) Isolated rabbit ventricular myocytesInduces Early Afterdepolarizations (EADs)4[4]

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in quality control check.

Protocol 1: Whole-Cell Patch-Clamp Recording of IKr​

This protocol isolates the hERG current to quantify the direct inhibitory effect of clofilium.

1. Cell Preparation & Solutions:

  • Intracellular (Pipette) Solution: 110 mM K-aspartate, 30 mM KCl, 5 mM NaCl, 10 mM HEPES, 0.1 mM EGTA, 5 mM MgATP, pH 7.2 (KOH) 4[4].

    • Causality: MgATP is critical to prevent the metabolic rundown of channels during prolonged recordings.

  • Extracellular (Bath) Solution: Standard Tyrode's solution (136 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 10 mM glucose, 10 mM HEPES, pH 7.4).

2. Seal Formation & Rupture:

  • Approach the cell and apply gentle suction to form a Giga-ohm seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Self-Validation Check: Monitor Series Resistance ( Rs​ ). It must remain <10 MΩ and be compensated by 70-80%. If Rs​ fluctuates by >15% during the experiment, the data must be discarded due to voltage-clamp errors.

3. Voltage-Step Protocol (The "Tail Current" Method):

  • Step 1: Hold the membrane potential at -80 mV.

  • Step 2: Depolarize to +20 mV for 2 to 5 seconds.

    • Causality: This step fully activates the hERG channels, but because hERG inactivation is exceptionally fast, most channels quickly enter the inactivated state.

  • Step 3: Repolarize to -40 mV for 4 seconds.

    • Causality: Recovery from inactivation is much faster than deactivation. At -40 mV, channels rapidly transition from the inactivated state back to the open state before slowly closing. This generates a massive outward "tail current," which is the most accurate metric for quantifying hERG block.

4. Clofilium Perfusion & Analysis:

  • Perfuse clofilium at the desired concentration.

  • Self-Validation Check: Clofilium exhibits an extraordinarily slow onset of block 2[2]. You must wait until the reduction in tail current amplitude reaches a strict steady-state (often >10 minutes) before recording the final inhibited value.

PatchClamp Prep 1. Cell Preparation (HEK293-hERG or Myocytes) Seal 2. Giga-ohm Seal Formation (>1 GΩ Resistance) Prep->Seal Pipette Approach Rupture 3. Membrane Rupture (Whole-Cell Configuration) Seal->Rupture Negative Pressure Baseline 4. Baseline I_Kr Recording (Voltage Step Protocol) Rupture->Baseline Dialysis Perfusion 5. Clofilium Perfusion (Steady-State Blockade) Baseline->Perfusion Drug Application Analysis 6. Data Analysis (Tail Current & IC50) Perfusion->Analysis Current Measurement

Step-by-step whole-cell patch-clamp workflow for evaluating hERG current inhibition.

Protocol 2: Ex Vivo Langendorff Heart Model (Monophasic Action Potential)

While patch-clamp provides molecular data, the Langendorff model validates the macroscopic physiological outcome (APD prolongation) in an intact organ.

1. Heart Isolation & Cannulation:

  • Rapidly excise the heart (e.g., rabbit or guinea pig) and cannulate the aorta within <10 seconds.

  • Causality: Minimizing ischemic time prevents the activation of ATP-sensitive potassium channels ( KATP​ ), which would artificially shorten the APD and confound clofilium's effects.

2. Perfusion & Pacing:

  • Perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 50 mmHg).

  • Pace the right ventricle at a constant cycle length (e.g., 300 ms).

  • Causality: APD is inherently rate-dependent (restitution curve). Constant pacing isolates the pharmacological effect of clofilium from heart rate-induced changes.

3. MAP Recording & Drug Application:

  • Position a Monophasic Action Potential (MAP) electrode against the epicardium.

  • Self-Validation Check: Ensure the MAP signal has a rapid upstroke and a stable baseline. Measure APD90​ (duration at 90% repolarization). Introduce clofilium and monitor the progressive lengthening of APD90​ until a plateau is reached.

Safety Implications: Proarrhythmic Risk

While clofilium's ability to prolong the ERP makes it a powerful antifibrillatory tool, excessive APD prolongation carries a severe proarrhythmic risk. By delaying repolarization, clofilium allows L-type calcium channels to recover from inactivation while the membrane is still depolarized. This can trigger Early Afterdepolarizations (EADs) 4[4]. If EADs reach the threshold potential, they can initiate a lethal polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). Consequently, clofilium is utilized today primarily as a positive control in preclinical safety pharmacology (e.g., CiPA initiatives) rather than a clinical therapeutic.

References

  • Perry, M., de Groot, M. J., Helliwell, R., Leishman, D., Tristani-Firouzi, M., Sanguinetti, M. C., & Mitcheson, J. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology. URL:[Link]

  • Suessbrich, H., et al. (1997). Selectivity of class-III antiarrhythmic action of clofilium in guinea pig ventricular myocytes. National Institutes of Health (PubMed). URL: [Link]

  • Xie, L. H., et al. (2008). Oxidative Stress–Induced Afterdepolarizations and Calmodulin Kinase II Signaling. Circulation Research (AHA Journals). URL:[Link]

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Foundational

Decoding the Clofilium Phosphate Binding Site on the hERG Channel: Structural Determinants and Pharmacological Workflows

Executive Summary The human ether-à-go-go-related gene (hERG, Kv11.1) encodes the pore-forming subunit of the rapid delayed rectifier potassium current ( IKr​ ), a critical component of cardiac action potential repolariz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human ether-à-go-go-related gene (hERG, Kv11.1) encodes the pore-forming subunit of the rapid delayed rectifier potassium current ( IKr​ ), a critical component of cardiac action potential repolarization. Unintentional blockade of hERG by diverse pharmaceuticals is the primary cause of acquired Long QT Syndrome (LQTS), leading to potentially fatal arrhythmias like Torsades de Pointes.

Clofilium phosphate, a class III antiarrhythmic agent, serves as a benchmark compound for understanding the molecular basis of hERG blockade. Unlike many other blockers, clofilium exhibits profound "drug trapping"—a phenomenon where the drug becomes locked within the channel's inner cavity upon closure of the activation gate. This whitepaper dissects the structural architecture of the clofilium binding site, synthesizes quantitative pharmacological data, and details the self-validating experimental workflows required to map these complex drug-receptor interactions.

Molecular Architecture of the hERG Central Cavity

The hERG channel possesses a uniquely accommodating central cavity. Unlike other voltage-gated potassium (Kv) channels, hERG lacks the highly conserved Pro-X-Pro sequence in the S6 transmembrane domain. This absence prevents the sharp bending of the S6 helices, resulting in a larger inner vestibule capable of housing bulky, multi-ringed compounds.

The primary drug-binding pocket for high-affinity blockers is mapped to two distinct helical regions facing this central cavity[1]:

  • The S6 Helix: Contains critical aromatic residues, specifically Tyr652 and Phe656 . These residues project their side chains into the cavity, providing a massive hydrophobic surface area for π−π stacking and cation- π interactions.

  • The Pore Helix: Situated at the base of the selectivity filter, this region includes Thr623 , Ser624 , and Val625 . These residues are vital for orienting polar substituents of drug molecules[1].

The Clofilium Binding Mechanism: A Bipartite Interaction

Clofilium is a quaternary ammonium compound featuring a chlorophenyl group. Its binding mechanism is highly dependent on its structural polarity and charge distribution.

Molecular dynamics (MD) simulations and interaction energy calculations have revealed an unexpected, asymmetric binding mode[2]. The quaternary nitrogen (carrying a formal +1 charge) is positioned in the upper portion of the inner cavity, where it forms strong electrostatic and hydrogen-bond interactions with Ser624 [2]. Simultaneously, the hydrophobic chlorophenyl group extends downward into the lower cavity, engaging the aromatic rings of Tyr652 and Phe656 [2].

The chemical nature of the para-substituent on the phenyl ring is a primary driver of binding affinity. Structure-activity relationship (SAR) studies demonstrate that polar or electronegative para-substituents (such as the chlorine in clofilium) achieve the highest potency, whereas neutral substituents reduce hERG blocking potency by more than 100-fold[1].

BindingLogic cluster_hERG hERG Central Cavity Clofilium Clofilium Phosphate (Quaternary Amine) QuatN Quaternary Nitrogen (+1 Charge) Clofilium->QuatN ChloroPhenyl Chlorophenyl Group (Hydrophobic/Halogen) Clofilium->ChloroPhenyl PoreHelix Pore Helix (Thr623, Ser624, Val625) S6Helix S6 Helix (Tyr652, Phe656) QuatN->PoreHelix Electrostatic / H-bond (Strongest at Ser624) ChloroPhenyl->S6Helix Pi-Pi / Hydrophobic (Tyr652, Phe656)

Logical mapping of clofilium phosphate structural moieties to hERG channel binding domains.

Quantitative Pharmacology: Wild-Type vs. Mutant hERG

Clofilium blocks wild-type (WT) hERG channels in a voltage-dependent manner, exhibiting an IC50​ of 250 nM at 0 mV and 150 nM at +40 mV[3]. The most defining characteristic of clofilium, however, is its near-zero rate of recovery from block during washout in WT channels, a result of the drug being trapped behind the intracellular activation gate.

Site-directed mutagenesis reveals the specific causality of individual amino acids in this trapping mechanism. Notably, the S624A mutation (located at the base of the pore helix) is the only hERG mutation that abolishes this trapping effect, enabling rapid recovery from clofilium block[4].

Table 1: Pharmacological Profile of Clofilium on hERG Variants
hERG VariantBinding Affinity ImpactRecovery Kinetics (Washout)Mechanistic Rationale
Wild-Type (WT) Baseline ( IC50​ ~150 nM)[3]Extremely Slow (Trapped)[4]Optimal bipartite interaction; gate closure traps drug.
Y652A / F656A Severe Loss of AffinityN/A (Fails to block)Abolishes π−π and hydrophobic anchoring of the chlorophenyl group[1].
S624A Moderate Loss of AffinityRapid Recovery [4]Removes the upper-cavity anchor for the quaternary nitrogen, preventing stable trapping[4],[2].
T623A / V625A Reduced AffinityAlteredDisrupts the local architecture of the pore helix binding zone[1].

Experimental Methodologies: A Self-Validating System

To rigorously map the clofilium binding site, researchers must employ a combination of molecular biology and electrophysiology. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: Alanine-Scanning Mutagenesis and Heterologous Expression

Causality: Alanine scanning is utilized because substituting a target residue with alanine truncates the side chain at the β -carbon. This removes specific functional groups (e.g., the hydroxyl of Ser624 or the aromatic ring of Tyr652) without disrupting the α -helical backbone, isolating the energetic contribution of the side chain to drug binding.

  • Primer Design & PCR: Design overlapping primers containing the mutated codon (e.g., GCC for Alanine) flanked by 15-20 bp of homologous sequence. Amplify the hERG-containing plasmid using high-fidelity DNA polymerase.

  • Template Eradication (Validation Step): Treat the PCR product with DpnI restriction enzyme. DpnI specifically digests methylated parental DNA, ensuring that only the newly synthesized, unmethylated mutant plasmids survive. Run an aliquot on a 1% agarose gel to confirm successful amplification prior to transformation.

  • Transfection: Co-transfect the mutant hERG plasmid with a GFP reporter plasmid into HEK293 cells using lipofection.

  • Expression Validation: Wait 48 hours. The presence of GFP fluorescence guarantees that the selected cell has taken up the plasmid, preventing false-negative patch-clamp recordings caused by untransfected cells.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Trapping Dynamics

Causality: Clofilium is a state-dependent blocker; it requires the channel to open before it can access the inner cavity. Therefore, standard holding potentials will not reveal the block. A specific voltage-step protocol is required to drive the channel through its open and inactivated states.

  • Configuration & Quality Control: Achieve a >1 G Ω seal on a GFP-positive HEK293 cell before rupturing the membrane to enter the whole-cell configuration.

    • Self-Validation Check: Continuously monitor series resistance ( Rs​ ). If Rs​ exceeds 10 M Ω or fluctuates by >20% during the experiment, discard the cell. High Rs​ causes voltage errors that invalidate IC50​ calculations.

  • Voltage Protocol Application:

    • Hold the cell at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds. Causality: This opens the activation gate and drives the channel into the inactivated state, exposing Ser624 and Tyr652 to the drug.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG recovers from inactivation faster than it deactivates, creating a large tail current. The peak of this tail current is the standard metric for quantifying functional channels.

  • Drug Perfusion & Block Quantification: Perfuse clofilium phosphate until steady-state block is achieved. Calculate fractional block by comparing the peak tail current to the pre-drug baseline.

  • Trapping Assessment: Switch perfusion to a drug-free extracellular solution while continuing the voltage protocol. In WT hERG, the tail current will remain suppressed (trapping). In the S624A mutant, the tail current will rapidly return to baseline, proving that Ser624 is the critical anchor for clofilium trapping[4].

Workflow Step1 Site-Directed Mutagenesis (Alanine Scanning) Step2 Heterologous Expression (HEK293/Oocytes) Step1->Step2 Step3 Whole-Cell Patch-Clamp (Voltage Protocols) Step2->Step3 Step5 Pharmacophore Modeling & SAR Analysis Step3->Step5 Step4 MD Simulations (Docking & Energy) Step4->Step5

Integrated experimental workflow for validating hERG blocker binding sites and kinetics.

Implications for Drug Discovery

Understanding the clofilium binding site provides an authoritative blueprint for mitigating hERG liability in early-stage drug development. Because the quaternary nitrogen's interaction with Ser624 is the linchpin for drug trapping[4],[2], medicinal chemists can rationally design safer compounds by modifying the basicity ( pKa​ ) of amine groups to reduce protonation at physiological pH, or by introducing steric bulk to prevent deep penetration into the upper vestibule of the hERG cavity.

References

  • [1] Title: Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs. Source: nih.gov. URL: 1

  • [4] Title: Structural determinants of HERG channel block by clofilium and ibutilide. Source: nih.gov. URL: 4

  • [2] Title: Computer Simulations Reveal a Novel Blocking Mode of the hERG Ion Channel by the Antiarrhythmic Agent Clofilium. Source: nih.gov. URL: 2

  • [3] Title: Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241. Source: nih.gov. URL: 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating the Electrophysiological Effects of Clofilium Phosphate in the Isolated Guinea Pig Heart

Introduction Clofilium phosphate is a potent Class III antiarrhythmic agent renowned for its selective action on cardiac potassium channels. Its primary mechanism involves the blockade of the rapid component of the delay...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Clofilium phosphate is a potent Class III antiarrhythmic agent renowned for its selective action on cardiac potassium channels. Its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical outward current responsible for the repolarization phase of the cardiac action potential.[1][2] This action prolongs the action potential duration (APD) and the effective refractory period, which is the basis of its antiarrhythmic effect. However, its electrophysiological profile is complex, with potential effects on other ion channels at varying concentrations.[1]

The isolated, retrogradely perfused guinea pig heart, commonly known as the Langendorff preparation, serves as an exemplary ex vivo model for cardiovascular research.[3][4] This preparation allows for the detailed study of cardiac electrophysiology and pharmacology in the absence of confounding systemic neuro-hormonal influences, providing a stable and reproducible environment to assess the direct cardiac effects of compounds like clofilium.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of clofilium phosphate. It offers in-depth protocols for the Langendorff preparation, detailed guidance on clofilium concentration selection, and methodologies for acquiring and interpreting key electrophysiological data.

Mechanism of Action: Clofilium and the Cardiac Action Potential

The efficacy of clofilium is rooted in its ability to modulate the delicate balance of ionic currents that govern the cardiac action potential. The repolarization phase (Phase 3) is primarily driven by the efflux of potassium ions through delayed rectifier channels, principally IKr (rapid) and IKs (slow).[2]

Clofilium exhibits a high affinity for the IKr channel, encoded by the hERG gene. By blocking this channel, clofilium effectively slows the rate of repolarization. This extends the duration of the action potential (APD) and, on a macroscopic level, prolongs the QT interval of the electrocardiogram (ECG).[1][2] While selective for IKr at lower concentrations, it's crucial to recognize that higher concentrations may engage other channels, including L-type calcium (ICa,L) and sodium (INa) channels, potentially altering the drug's therapeutic and toxicological profile.[1]

cluster_AP Cardiac Action Potential cluster_Intervention Clofilium Intervention Phase 0 Phase 0 (Depolarization) Na+ Influx Phase 1 Phase 1 (Early Repolarization) K+ Efflux (Ito) Phase 0->Phase 1 Phase 2 Phase 2 (Plateau) Ca2+ Influx (ICa,L) K+ Efflux (IKr, IKs) Phase 1->Phase 2 Phase 3 Phase 3 (Repolarization) K+ Efflux (IKr, IKs) Phase 2->Phase 3 Phase 4 Phase 4 (Resting Potential) K+ Efflux (IK1) Phase 3->Phase 4 Clofilium Clofilium Phosphate IKr_Block IKr Channel Blockade Clofilium->IKr_Block IKr_Block->Phase 3 Inhibits K+ Efflux

Caption: Clofilium's primary action site on the cardiac action potential.

Recommended Clofilium Phosphate Concentrations

The selection of an appropriate concentration range is paramount for elucidating the specific effects of clofilium. Based on studies in isolated guinea pig ventricular myocytes and heart preparations, a dose-dependent effect is well-established.[6][7] Low micromolar concentrations are typically sufficient to achieve significant IKr blockade and APD prolongation.

Rationale for Concentration Selection:

  • 1-20 µM: This range is reported to significantly depress the delayed outward K+ current (IK) without substantially affecting sodium or L-type calcium currents in guinea pig ventricular cells.[6][7] This allows for a more selective investigation of Class III effects.

  • 30 µM: At this concentration, clofilium has been shown to cause irreversible prolongation of the action potential duration in isolated guinea pig myocytes.[1] This concentration may be useful for studying maximal effects or pro-arrhythmic potential but be aware of potential off-target effects on ICa,L and INa.[1]

It is imperative to perform a full dose-response curve to characterize the effects of clofilium within your specific experimental setup.

Concentration RangePrimary Effect on Guinea Pig CardiomyocytesPotential Off-Target EffectsReference
1 - 20 µM Dose-dependent depression of the delayed rectifier K+ current (IK).Minimal effects on INa and ICa,L.[6][7]
30 µM Irreversible prolongation of action potential duration.Reversible reduction of L-type Ca2+ current; use-dependent inhibition of Na+ current.[1]
Up to 100 µM Potent IK blockade.Little effect on inward rectifier currents (IK1).[8]

Experimental Protocols

Part 1: Isolated Langendorff Heart Preparation

This protocol details the retrograde perfusion of a guinea pig heart, a method that maintains cardiac viability for several hours.[5]

Materials and Reagents:

  • Guinea pig (250-350g)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Krebs-Henseleit Buffer (in mM): 120.0 NaCl, 25.0 NaHCO₃, 4.0 KCl, 0.6 MgSO₄, 0.6 NaH₂PO₄, 2.5 CaCl₂, 11.0 glucose.[9]

  • Cardioplegic solution (ice-cold Krebs-Henseleit)

  • Surgical instruments (scissors, forceps, hemostats)

  • Langendorff apparatus with constant pressure perfusion (60-80 mmHg), temperature control (37°C), and oxygenation system (95% O₂ / 5% CO₂).[9][10]

  • Peristaltic pump

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.[3]

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta, leaving a sufficient length for cannulation. Swiftly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contractile activity and limit ischemic damage.[4]

  • Cannulation: Mount the aortic stump onto the cannula of the Langendorff apparatus. Secure it with a surgical suture. Ensure the cannula tip does not pass the aortic valve, which would obstruct coronary perfusion.[10]

  • Initiate Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg).[9] The heart should resume a regular, spontaneous rhythm. Trim away excess lung and connective tissue.

  • Stabilization: Allow the heart to stabilize for a minimum of 20-30 minutes.[3][11] During this period, key functional parameters such as heart rate, coronary flow, and left ventricular pressure should reach a steady state. Hearts that do not stabilize or show significant arrhythmias should be excluded.

Part 2: Clofilium Administration and Data Acquisition

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of clofilium phosphate in deionized water or 0.9% saline. For example, a 10 mM stock can be serially diluted to achieve the desired final perfusate concentrations.

  • Baseline Recording: Following stabilization, record baseline data for at least 15-20 minutes while perfusing with standard Krebs-Henseleit buffer (vehicle control).[11]

  • Drug Perfusion: Introduce clofilium phosphate into the perfusion buffer via a side-arm infusion pump to achieve the lowest target concentration (e.g., 1 µM).

  • Dose-Response Protocol: Perfuse the heart at each concentration for a period of 15 minutes to allow for equilibration and effect stabilization before recording data.[11] Proceed with incrementally increasing concentrations (e.g., 3 µM, 10 µM, 30 µM).

  • Washout: After the highest concentration, perfuse the heart with drug-free buffer for 30-45 minutes to assess the reversibility of the observed effects. Note that some studies report irreversible effects of clofilium.[1][8]

Sources

Application

dissolving clofilium phosphate in DMSO for cell culture

An Application Guide for the Preparation and Use of Clofilium Phosphate in Cell Culture Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, technically-grounded guide for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preparation and Use of Clofilium Phosphate in Cell Culture

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the proper dissolution and application of clofilium phosphate in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments. The protocols herein are designed to ensure experimental reproducibility, maintain the integrity of the compound, and achieve reliable biological data. We delve into the rationale behind each step, from the selection of the solvent to the preparation of working solutions and the implementation of appropriate controls, thereby creating a self-validating experimental system.

Principle and Rationale

Clofilium is a quaternary ammonium compound recognized primarily as a Class III antiarrhythmic agent that functions by blocking potassium channels.[1][2] Its utility in research extends beyond cardiology, with studies demonstrating its ability to induce apoptosis in cancer cell lines and modulate the activity of various other ion channels, including calcium channels and NMDA receptors.[3][4]

The successful application of clofilium phosphate in cell-based assays is critically dependent on its proper solubilization and delivery to the cellular environment. Clofilium phosphate, like many organic small molecules, exhibits poor solubility in aqueous media. Therefore, a high-purity, polar aprotic solvent like DMSO is the solvent of choice for preparing concentrated stock solutions.[5][6] The core principle is to create a high-concentration stock that allows for minimal solvent introduction into the final cell culture medium, thereby avoiding solvent-induced cytotoxicity and off-target effects. This guide provides a robust methodology to achieve this, ensuring the compound remains soluble and stable, leading to accurate and reproducible experimental outcomes.

Physicochemical Data Summary

A precise understanding of the compound's properties is fundamental for accurate solution preparation.

PropertyValueSource(s)
Chemical Name 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium phosphate[7]
CAS Number 68379-03-3[7][8]
Molecular Formula (Cation) C₂₁H₃₇ClN⁺[7][9]
Molecular Weight (Cation) 339.0 g/mol [7]
Molecular Weight (Phosphate Salt) ~437.44 g/mol (for a 1:1 salt with H₂PO₄⁻)Calculated
Solubility Poor in aqueous solutions; Soluble in DMSO[5][6]

Note: The exact molecular weight of the phosphate salt can vary. Always confirm the molecular weight from the certificate of analysis provided by your supplier and adjust calculations accordingly.

Materials and Equipment

  • Clofilium Phosphate powder (verify purity from supplier)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Sterile, pyrogen-free conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered tips

  • Cell culture medium, serum, and supplements (as required for your cell line)

  • Sterile cell culture plates or flasks

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood / Biosafety cabinet

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution of clofilium phosphate in 100% DMSO. This concentration is a common starting point and can be adjusted based on experimental needs.

Step-by-Step Methodology
  • Pre-Calculation: Using the molecular weight from your supplier's certificate of analysis (we will use ~437.44 g/mol for this example), calculate the mass of clofilium phosphate required.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (437.44 g/mol ) x (1000 mg/g) = 4.37 mg

  • Weighing: In a laminar flow hood, carefully weigh the calculated mass of clofilium phosphate powder onto a weigh boat using a calibrated analytical balance. Transfer the powder into a sterile 1.5 mL microcentrifuge tube.

    • Rationale: Performing this in a sterile environment minimizes the risk of contaminating the stock solution.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.

    • Rationale: DMSO is a highly effective solvent for many organic compounds and is miscible with water and cell culture media, facilitating subsequent dilutions.[5]

  • Mixing: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes, or until the powder is completely dissolved. A clear, particulate-free solution should be observed.

    • Rationale: Vigorous mixing ensures complete solubilization. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[10]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.

    • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[11]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass weigh 2. Weigh Clofilium Phosphate calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso mix 4. Vortex Until Dissolved add_dmso->mix aliquot 5. Aliquot for Storage mix->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a clofilium phosphate stock solution.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells. The paramount consideration is to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[10][12]

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture plate.

    • Formula: V₁M₁ = V₂M₂

      • V₁ = Volume of stock solution to add

      • M₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₂ = Final volume of medium in the well/dish

      • M₂ = Desired final concentration (e.g., 10 µM)

    • Example for treating cells in 2 mL of medium with a final concentration of 10 µM: V₁ = (2 mL x 10 µM) / 10,000 µM = 0.002 mL = 2 µL

  • Prepare Working Solution: In a sterile tube, add the calculated volume of the stock solution (2 µL in the example) to the appropriate volume of pre-warmed cell culture medium (2 mL). Pipette up and down gently several times to mix thoroughly.

    • Rationale: Always add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately. This rapid dilution prevents the compound from precipitating out of solution.

  • Treat Cells: Remove the existing medium from your cultured cells and replace it with the medium containing clofilium phosphate (the working solution).

  • Incubate: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 2-24 hours, based on literature).[3]

Self-Validation: The Critical Role of Controls

To ensure that the observed cellular effects are due to clofilium phosphate and not the solvent, appropriate controls are mandatory.

  • Vehicle Control: Treat a parallel set of cells with medium containing the same final concentration of DMSO as the experimental group (e.g., if you added 2 µL of stock to 2 mL of medium, the final DMSO concentration is 0.1%. Your vehicle control should be cells treated with medium containing 0.1% DMSO). This is the most crucial control.

  • Untreated Control: Cells cultured in medium without any additions. This group represents the baseline cellular state.

Mechanism of Action Overview

Clofilium primarily acts by blocking voltage-gated potassium channels, which are essential for repolarizing the cell membrane. By inhibiting these channels, clofilium prolongs the action potential duration. However, its pharmacology is complex. At different concentrations, it can also affect other ion transporters and signaling pathways, leading to diverse cellular outcomes such as the induction of apoptosis.[2][3][4]

Simplified Signaling Pathway

G clofilium Clofilium Phosphate k_channel Potassium (K+) Channel clofilium->k_channel Blocks membrane Prolonged Action Potential / Depolarization k_channel->membrane Leads to caspase3 Caspase-3 Activation membrane->caspase3 Induces (in some cells) parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Clofilium's mechanism leading to apoptosis in susceptible cells.

Troubleshooting

ProblemPossible CauseSolution
Precipitation in stock solution upon storage. Compound coming out of solution at low temperatures.Gently warm the aliquot to 37°C and vortex thoroughly before making working solutions.[11]
Precipitation when diluting stock in medium. Insufficiently rapid mixing; high final concentration.Add the DMSO stock directly to the medium while vortexing or pipetting. Ensure the final concentration is within the compound's aqueous solubility limit.
High cell death in vehicle control group. DMSO concentration is too high.Ensure the final DMSO concentration does not exceed 0.5%, and is ideally kept at or below 0.1%.[10]
No observable effect at expected concentrations. Compound degradation; incorrect concentration.Prepare a fresh stock solution from powder.[11] Verify all calculations and confirm the purity and identity of the compound via its certificate of analysis.

Summary of Effective Concentrations from Literature

Cell TypeEffect StudiedEffective ConcentrationReference
HL-60 (Human Promyelocytic Leukemia)Apoptosis Induction10 µM[3]
Murine Cortical NeuronsInhibition of Ca²⁺/NMDA Channels0.1 - 100 µM
Jurkat T CellsInhibition of Phospholipid SynthesisIC₅₀ = 3-5 µM
Xenopus Oocytes (expressing Slick/Slack)Channel Blockade10 - 100 µM[13]

References

  • PubChem. (n.d.). Clofilium. National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CLOFILIUM TOSYLATE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kim, J. H., et al. (1999). Clofilium, a potassium channel blocker, induces apoptosis of human promyelocytic leukemia (HL-60) cells via Bcl-2-insensitive activation of caspase-3. Cancer Letters, 147(1-2), 85-93. Retrieved from [Link]

  • NextSDS. (n.d.). Clofilium phosphate — Chemical Substance Information. Retrieved from [Link]

  • Wang, X., et al. (2005). Inhibitory Effects of Clofilium on Membrane Currents Associated With Ca Channels, NMDA Receptor Channels and Na+, K+-ATPase in Cortical Neurons. Neurosignals, 14(1-2), 44-52. Retrieved from [Link]

  • Taglialatela, M., et al. (1994). Block of the inactivating potassium channel by clofilium and hydroxylamine depends on the sequence of the pore region. Biophysical Journal, 67(4), 1436-1446. Retrieved from [Link]

  • Geng, Y., et al. (2016). Clofilium inhibits Slick and Slack potassium channels. Drug Design, Development and Therapy, 10, 3963-3969. Retrieved from [Link]

  • Aussel, C., et al. (1991). Effects of antiarrhythmic drugs on phospholipid metabolism in Jurkat T cells. The potassium channel blocker, clofilium, specifically increases phosphatidylserine synthesis. Biochemical Pharmacology, 42(10), 1997-2002. Retrieved from [Link]

  • Wikipedia. (n.d.). Clofilium. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2023). What's the best solvent for Cyclophosphamide Monohydrate in cell culture?. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Method

Application Note: Electrophysiological Assessment of IKr Current Blockade Using Clofilium Phosphate

Introduction & Pharmacological Context The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (IKr), a critical current responsible for the repolariz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (IKr), a critical current responsible for the repolarization phase of the cardiac action potential. Unintended pharmacological blockade of IKr is the primary mechanism underlying drug-induced Long QT Syndrome (LQTS) and potentially fatal Torsades de Pointes (TdP) arrhythmias[1]. Consequently, evaluating novel compounds for hERG liability is a mandatory regulatory requirement in preclinical safety pharmacology[2].

Clofilium phosphate, a quaternary ammonium class III antiarrhythmic, is a potent, state-dependent hERG blocker. Due to its well-characterized binding kinetics and high affinity, it is universally utilized as a positive control and reference standard to validate in vitro patch-clamp assays[3]. This application note details the mechanistic rationale and step-by-step methodology for accurately quantifying IKr block using clofilium phosphate.

Mechanistic Causality: The "Trapped Blocker" Paradigm

To accurately measure clofilium's potency, one must understand how it interacts with the hERG channel. Clofilium does not block the channel from the outside; it must enter the intracellular vestibule of the pore.

  • Binding Site Access: Clofilium binds to aromatic residues on the S6 helix (Tyr-652, Phe-656) and polar residues at the base of the pore helix (Thr-623, Ser-624, Val-625)[1]. The channel must be in the open or inactivated state for the drug to access these residues.

  • The Trapping Mechanism: Clofilium is a bulky chlorobenzene derivative. Upon membrane repolarization, the hERG activation gate closes. If clofilium is bound inside the cavity, it becomes physically "trapped" behind the closed gate[4].

  • Experimental Implication: Because of this trapping mechanism, clofilium exhibits an exceptionally slow recovery from block compared to other agents like ibutilide[4]. Furthermore, applying clofilium to a resting (unpulsed) cell will yield no block , as the drug cannot reach its binding site. Continuous voltage pulsing is strictly required during drug perfusion.

Experimental Workflow

Workflow N1 Cell Prep (hERG-HEK293) N2 Whole-Cell Configuration N1->N2 N3 Baseline Tail Stabilization N2->N3 N4 Clofilium Perfusion N3->N4 N5 Dose-Response Analysis N4->N5

Fig 1. Standardized patch-clamp workflow for assessing hERG block by clofilium phosphate.

Materials & Reagents

Experiments should be conducted using stably transfected mammalian cell lines (e.g., HEK293 or CHO) expressing the wild-type hERG1 gene.

Table 1: Standard Electrophysiological Solutions

ComponentExtracellular Bath Solution (mM)Intracellular Pipette Solution (mM)
NaCl 137-
KCl 4.020
K-Aspartate -115
CaCl₂ 1.8-
MgCl₂ 1.01.0
HEPES 1010
EGTA -5.0
Glucose 10-
Mg-ATP -4.0
pH Adjustment 7.4 (with NaOH)7.2 (with KOH)
Osmolarity ~295 mOsm~290 mOsm

Step-by-Step Patch-Clamp Protocol

Phase 1: Patch Establishment
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2.0 – 4.0 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a healthy, isolated HEK293-hERG cell. Apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Access: Apply brief suction pulses ("zaps") to rupture the membrane patch. Ensure series resistance (Rs) is <10 MΩ and compensate electrically by 70-80%.

Phase 2: Voltage Protocol Design & Causality

To accurately quantify IKr, we measure the tail current rather than the step current. hERG channels inactivate much faster than they activate; thus, at positive potentials, the outward current is artificially small. Upon repolarization to -50 mV, channels rapidly recover from inactivation but close (deactivate) slowly, creating a massive, easily measurable outward tail current.

Protocol Hold Holding Potential (-80 mV) Depol Depolarization Step (+40 mV) Hold->Depol Pulse applied StateC Closed State (Drug Trapped) Hold->StateC Repol Repolarization Step (-50 mV) Depol->Repol Step down StateO Open / Inactivated (Clofilium Binds) Depol->StateO Repol->Hold Return to baseline Tail Peak Tail Current (Measurement) Repol->Tail StateC->StateO Activation StateO->Tail Recovery Tail->StateC Deactivation

Fig 2. hERG voltage protocol logic and channel state transitions during clofilium block.

  • Execute the Voltage Protocol:

    • Holding Potential: -80 mV.

    • Depolarizing Prepulse: Step to +40 mV for 2.0 seconds. (Causality: Forces channels open, allowing clofilium to enter the inner cavity[1]).

    • Repolarizing Test Pulse: Step to -50 mV for 2.0 seconds. (Causality: Elicits the peak tail current for measurement).

    • Sweep Frequency: Repeat every 10 or 15 seconds (0.1 Hz - 0.067 Hz).

  • Baseline Stabilization: Run the protocol continuously until the peak tail current amplitude varies by <5% over 3 consecutive minutes.

Phase 3: Clofilium Application
  • Perfusion: Switch the extracellular bath to a solution containing the desired concentration of clofilium phosphate (e.g., 100 nM).

  • Continuous Pulsing: Do not stop the voltage protocol. Because clofilium is a trapped blocker, it requires repetitive channel opening to reach steady-state block[4].

  • Steady-State Verification: Continue perfusion and pulsing for 5–10 minutes until the reduction in tail current amplitude plateaus.

Data Analysis & Expected Outcomes

Calculate the fractional block using the peak tail current amplitude:

% Block=(1−Ibaseline​Idrug​​)×100

Clofilium exhibits a distinct voltage-dependent block profile. The IC50 shifts depending on the depolarizing prepulse voltage because membrane voltage influences the channel's conformational state and the drug's binding affinity[3].

Table 2: Reference IC50 Values for Clofilium Phosphate and Analogs

CompoundPrepulse VoltageTargetExpected IC50Reference Note
Clofilium Phosphate +40 mVhERG (IKr)~150 nMStandard safety pharmacology assay[3]
Clofilium Phosphate 0 mVhERG (IKr)~250 nMDemonstrates voltage-dependent affinity[3]
LY97241 (Tertiary Analog)+40 mVhERG (IKr)~19 nM~10-fold more potent than clofilium[3]

Troubleshooting & Best Practices

  • False Negatives (Lack of Block): If a known concentration of clofilium fails to block the current, verify that the cell is being continuously pulsed. Applying clofilium to a cell held at -80 mV will result in zero block due to the closed activation gate preventing drug access[4].

  • Adsorption to Plastics: Clofilium is highly lipophilic. It can readily adsorb to plastic tubing and reservoirs, reducing the effective concentration reaching the cell. Use glass reservoirs and PTFE (Teflon) tubing where possible, or pre-coat the perfusion system with 0.1% BSA.

  • Run-down vs. Block: hERG currents are prone to "run-down" (spontaneous loss of current over time). Always ensure a rigorous 3-minute stable baseline before applying the drug. If run-down exceeds 10% during the baseline phase, discard the cell.

References

  • Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - nih.gov -
  • Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - nih.gov -
  • Structural determinants of HERG channel block by clofilium and ibutilide - nih.gov -
  • Principles of Safety Pharmacology - windows.net -

Sources

Technical Notes & Optimization

Troubleshooting

clofilium phosphate solubility issues in aqueous solutions

Technical Support Center: Clofilium Phosphate A Guide to Overcoming Aqueous Solubility & Stability Challenges Welcome to the dedicated technical support center for clofilium phosphate. As a quaternary ammonium compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Clofilium Phosphate

A Guide to Overcoming Aqueous Solubility & Stability Challenges

Welcome to the dedicated technical support center for clofilium phosphate. As a quaternary ammonium compound, clofilium presents unique handling characteristics, and its phosphate salt form introduces specific pH-dependent solubility behaviors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when preparing and using aqueous solutions of clofilium phosphate. Here, we synthesize fundamental chemical principles with practical, field-proven methodologies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is clofilium phosphate and what are its core chemical properties?

Clofilium phosphate is the phosphate salt of clofilium, an organic compound featuring a quaternary ammonium cation.[1][3] This structure consists of a central nitrogen atom bonded to four organic groups, conferring a permanent positive charge.[2] This cationic nature, combined with its long carbon chains, gives it surfactant-like properties. The phosphate anion is the conjugate base of phosphoric acid and can exist in different protonation states (e.g., H₂PO₄⁻, HPO₄²⁻) depending on the solution's pH.[4] The interplay between the bulky organic cation and the pH-sensitive phosphate anion is central to its solubility behavior.

Q2: Why is achieving a stable aqueous solution of clofilium phosphate often challenging?

The challenges stem from two primary sources:

  • Quaternary Ammonium Properties: Compounds like clofilium can exhibit surfactant behavior, leading to issues like foaming upon agitation, which can complicate accurate concentration measurements and handling.[5]

  • Phosphate Solubility: The solubility of phosphate salts is highly dependent on pH.[6][7] At different pH values, the equilibrium between dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻) shifts. The clofilium cation may form a salt with one of these species that is significantly less soluble than the others, leading to precipitation if the pH is not carefully controlled.[8][9]

Q3: What are the immediate visual signs of a solubility or stability problem?

Common indicators of an issue include:

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating that the compound has not fully dissolved or has precipitated.

  • Visible Precipitate: Solid particles are visible, either suspended in the solution or settled at the bottom of the container. This can occur immediately or after a period of storage.[10]

  • Foaming: Excessive foam generation during dissolution suggests the surfactant-like nature of the compound is prominent, which can be managed with gentle mixing techniques.[5]

Troubleshooting Guide: Common Experimental Issues

Q4: My clofilium phosphate solution is cloudy immediately after I tried to dissolve it. What went wrong?

This is a classic solubility issue. The most likely causes are related to pH, concentration, or temperature.

  • Causality: The pH of your water or unbuffered solvent may be in a range that promotes the formation of a less soluble clofilium phosphate salt.[11][12] Most laboratory-grade purified water can have a variable pH, often slightly acidic due to dissolved CO₂. Furthermore, attempting to make a solution that is too concentrated will exceed the compound's solubility limit under your current conditions.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of the cloudy solution. It is likely outside the optimal range for clofilium phosphate solubility.

    • Use a Buffered System: Instead of purified water, prepare your solution using a suitable buffer system, such as a phosphate-buffered saline (PBS) at a physiological pH of ~7.2-7.4.[13][14] This will stabilize the pH and maintain the more soluble phosphate species.

    • Adjust pH: If using an unbuffered system is necessary, you may need to carefully adjust the pH. Using dilute phosphoric acid or sodium hydroxide can shift the equilibrium to favor a more soluble form. Perform this adjustment stepwise while monitoring for clarity.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution and the solubility limit. However, be cautious, as excessive heat can degrade the compound over time.[15][16] Always check the manufacturer's recommendations for temperature stability.

    • Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution without vigorous agitation that could cause foaming.

Q5: My solution was perfectly clear at first, but a precipitate formed after storing it for a few hours/overnight. What is the cause?

This indicates a stability issue, where the compound is falling out of a supersaturated or unstable solution.

  • Causality: The primary culprits are changes in temperature or pH over time. A solution prepared warm may become supersaturated upon cooling to room temperature or 4°C.[15] Additionally, absorption of atmospheric CO₂ can gradually lower the pH of unbuffered solutions, triggering precipitation.[10]

  • Troubleshooting Steps:

    • Control Storage Temperature: Store the solution at the temperature it will be used, if possible. If refrigeration is required for chemical stability, ensure the concentration is low enough to remain in solution at the lower temperature. You may need to determine the solubility limit at your intended storage temperature.

    • Ensure Proper Buffering: A robust buffer system is critical for maintaining pH stability during storage.[14] An inadequately buffered solution is susceptible to pH shifts.

    • Protect from Light: Photodegradation can occur with complex organic molecules.[15][16] Storing solutions in amber vials or in the dark is a good general practice to prevent light-induced degradation that could lead to less soluble byproducts.

    • Consider a Co-Solvent: If aqueous solubility remains a persistent issue, and your experimental design allows, the use of a small percentage of a water-miscible organic co-solvent like DMSO or ethanol may be necessary to maintain solubility. However, this must be validated to ensure it does not interfere with your downstream application.

Q6: How can I prepare a stock solution of clofilium phosphate and be confident in its concentration and stability?

This requires a standardized protocol that controls for the key variables affecting solubility and stability. Following a validated procedure is essential for reproducible results.

  • Causality: Confidence in a stock solution comes from controlling the factors that cause variability: pH, temperature, solvent purity, and handling technique. A standardized protocol minimizes these variables.

  • Recommended Action: Follow the detailed "Standard Protocol for Preparation of an Aqueous Clofilium Phosphate Stock Solution" provided in the next section. This protocol incorporates best practices for pH control, dissolution technique, and stability verification.

Data & Protocols

Table 1: Key Factors Influencing Clofilium Phosphate Solution Stability
FactorEffect on Solubility & StabilityRecommended Action & Rationale
pH The primary determinant of solubility. Incorrect pH leads to the formation of less soluble phosphate salt species, causing precipitation.[7][11]Use a well-characterized buffer system (e.g., Phosphate Buffer, pH 7.2) to maintain a stable physiological pH where the compound is most likely soluble and stable.[14]
Temperature Higher temperatures generally increase solubility but can also accelerate chemical degradation over time.[15][16] Cooling can cause precipitation from a saturated solution.Prepare solutions at ambient or slightly elevated (e.g., 37°C) temperature. Store at a constant, validated temperature. Avoid repeated freeze-thaw cycles.
Solvent The purity and pH of the solvent are critical. Unbuffered water can have a variable pH.[14]Always use high-purity, sterile water or a pre-formulated buffer. For challenging cases, consider validated co-solvents if the experiment permits.
Concentration Attempting to create solutions above the solubility limit will result in incomplete dissolution or precipitation upon storage.Determine the working solubility limit under your specific buffered conditions and temperature before preparing high-concentration stock solutions.
Light Exposure UV and visible light can cause photodegradation of complex organic molecules, potentially leading to loss of potency or formation of insoluble byproducts.[15]Store stock solutions and working dilutions in amber vials or wrapped in foil to protect them from light.
Standard Protocol for Preparation of an Aqueous Clofilium Phosphate Stock Solution (10 mM)

This protocol is designed to be a self-validating system for creating a stable, reliable stock solution.

Materials:

  • Clofilium Phosphate (solid)

  • Sterile Phosphate Buffer, pH 7.2 (e.g., Spectrum Chemical, Cat. No. P1372)[14]

  • Sterile, conical polypropylene tubes (50 mL)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials (amber glass or opaque polypropylene)

Procedure:

  • Pre-Calculation: Determine the mass of clofilium phosphate needed for your desired volume and concentration. (Molar Mass of Clofilium Cation: 338.98 g/mol [3]; you must use the full molecular weight of the phosphate salt provided by your supplier).

  • Weighing: Accurately weigh the calculated amount of clofilium phosphate powder onto weigh paper and carefully transfer it into a 50 mL conical tube. Rationale: Accurate weighing is fundamental to achieving the target concentration.

  • Initial Solvent Addition: Add approximately 80% of the final target volume of the pH 7.2 Phosphate Buffer to the conical tube. Rationale: Adding solvent incrementally allows for better dissolution monitoring.

  • Dissolution:

    • Cap the tube securely and vortex gently for 30 seconds. Avoid vigorous shaking to minimize foaming.

    • Place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution. If undissolved particles remain, gently warm the solution to 37°C for 10 minutes and repeat sonication. Rationale: Combining sonication and gentle warming is an effective method for dissolving challenging compounds without causing degradation or excessive foaming.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add the pH 7.2 Phosphate Buffer to reach the final target volume. Invert the tube gently 10-15 times to ensure homogeneity.

  • Quality Control - Visual Inspection & pH Check:

    • Hold the solution against a light and dark background to confirm it is free of any visible particulates or haze.

    • Measure the pH of the final solution. It should be within ±0.2 units of the buffer's target pH (e.g., 7.0-7.4). If it deviates significantly, it may indicate an issue with the compound lot or the buffer. Rationale: This step validates that the dissolution process did not alter the critical pH parameter and that the solution is clear.

  • Sterilization & Aliquoting:

    • To ensure sterility for cell culture or other sensitive applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting storage vials. Rationale: Aliquoting prevents contamination of the entire stock and minimizes potential degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperature (e.g., -20°C or 4°C, based on stability data). Clearly label with the compound name, concentration, date, and your initials.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common solubility issues with clofilium phosphate.

G start Problem Observed: Cloudiness, Precipitate, or Haze check_ph 1. Check Solution pH start->check_ph check_conc 2. Review Concentration start->check_conc check_temp 3. Evaluate Temperature start->check_temp check_solvent 4. Verify Solvent start->check_solvent sol_ph Action: Re-prepare using a stable buffer (e.g., PBS pH 7.2). Adjust pH carefully if unbuffered. check_ph->sol_ph Is pH outside optimal range? sol_conc Action: Prepare a more dilute solution. Determine solubility limit experimentally. check_conc->sol_conc Is concentration too high? sol_temp Action: Use gentle warming (37°C) or sonication to aid dissolution. Store at a constant, validated temperature. check_temp->sol_temp Was solution prepared cold? Did temp fluctuate during storage? sol_solvent Action: Use high-purity, buffered solvent. Ensure no contaminants are present. check_solvent->sol_solvent Was unbuffered or impure water used?

Caption: Troubleshooting workflow for clofilium phosphate solubility issues.

References

  • NextSDS. (n.d.). Clofilium phosphate — Chemical Substance Information. Retrieved from [Link]

  • Singla, P. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Noble Gas. Retrieved from [Link]

  • Physics Forums. (2007, March 8). Decrasing solubility of quaternary ammonium compound in water. Retrieved from [Link]

  • Indigo Instruments. (2024, February 28). Quaternary Ammonium Compounds-How to Dilute Multi-Quats. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds. Retrieved from [Link]

  • Wikipedia. (2025, January 12). Clofilium. Retrieved from [Link]

  • Medeiros, F. S., et al. (n.d.). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. PMC. Retrieved from [Link]

  • Aroso, R. T., et al. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

  • Unknown. (n.d.). 1 Buffer Preparation. Retrieved from [Link]

  • Walker, S. E., et al. (n.d.). Concentration and Solution Dependent Stability of Cloxacilllin Intravenous Solutions. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • The Watershed Center. (2017). Quaternary Ammonia Compound Disinfection Protocols. Retrieved from [Link]

  • PubChem. (n.d.). SID 104040003. National Center for Biotechnology Information. Retrieved from [Link]

  • Hintzen, F., et al. (2024, March 21). Solubility of Poorly Soluble Drugs in Phosphatidylcholine-Based Drug Delivery Systems: Comparison of the Loading Capacity in the Bulk Formulation and Its Dispersed State. PMC. Retrieved from [Link]

  • Wolfe, J. L., & Szlaczka, M. C. (n.d.). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. PMC. Retrieved from [Link]

  • Hsieh, C., et al. (2021, September 11). Characterization of Phosphate Solubilizing Bacterial Endophytes and Plant Growth Promotion In Vitro and in Greenhouse. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Retrieved from [Link]

  • Antonijevic, D., et al. (n.d.). Is There a Relationship between Solubility and Resorbability of Different Calcium Phosphate Phases in vitro?. PMC. Retrieved from [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • AZoM. (2003, August 27). Calcium Phosphate Biomaterials - Solubility of Calcium Phosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium phosphate compounds and their solubility product constants at.... Retrieved from [Link]

  • PubMed. (n.d.). Correlation of biological value of feed phosphates with their solubility in water, dilute hydrogen chloride, dilute citric acid, and neutral ammonium citrate. Retrieved from [Link]

  • Unknown. (n.d.). 4.1.3. buffer solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 9.2: Overview of Phosphate Groups. Retrieved from [Link]

  • Perlovich, G. L., et al. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]

  • Schock, M. R. (n.d.). Potential Effects of Polyphosphate Products on Lead Solubility in Plumbing Systems. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Non-Specific Binding of Clofilium Phosphate In Vitro

Welcome to the technical support center for researchers utilizing clofilium phosphate in in vitro experimental systems. This guide is designed to provide you with a comprehensive understanding of the challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing clofilium phosphate in in vitro experimental systems. This guide is designed to provide you with a comprehensive understanding of the challenges associated with non-specific binding (NSB) of this compound and to offer practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your data.

Understanding the Challenge: The Physicochemical Properties of Clofilium Phosphate

Clofilium phosphate's unique chemical structure presents a significant challenge in minimizing non-specific binding. As a quaternary ammonium compound, it possesses a permanent positive charge, making it susceptible to electrostatic interactions with negatively charged surfaces and biomolecules. Compounding this is its high lipophilicity, which promotes hydrophobic interactions with plasticware, cell membranes, and proteins. This dual nature of both high lipophilicity and a permanent positive charge is the primary driver for its high propensity for non-specific binding in aqueous in vitro environments.

Non-specific binding can lead to a significant overestimation of the concentration of the compound at the target site, resulting in inaccurate measurements of potency and efficacy. Therefore, a systematic approach to identifying and mitigating NSB is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a particular problem with clofilium phosphate?

A1: Non-specific binding (NSB) refers to the interaction of a compound with sites other than its intended biological target. For clofilium phosphate, its high lipophilicity and permanent positive charge make it "sticky," causing it to adhere to various surfaces within an experimental setup, such as plastic microplates, pipette tips, and serum proteins in the media.[1] This sequestration of the compound reduces its effective concentration available to interact with the target of interest, leading to erroneous experimental outcomes.

Q2: How can I determine if I have a non-specific binding issue with clofilium phosphate in my assay?

A2: A common method to assess NSB is to measure the binding of your compound in the presence and absence of a high concentration of an unlabeled competitor that is known to bind specifically to the target. A large difference between total binding and binding in the presence of the competitor suggests significant specific binding. However, if the binding remains high even with the competitor, it is indicative of high non-specific binding. Additionally, running your assay on a bare sensor surface or in wells without cells/target protein can help quantify binding to the physical components of your assay system.[2]

Q3: What role does the phosphate salt form of clofilium play in non-specific binding?

A3: The phosphate salt form of clofilium primarily enhances its aqueous solubility.[3][] While the phosphate moiety itself is not directly implicated in increasing non-specific binding, the improved solubility allows for higher concentrations of the lipophilic and cationic clofilium molecule to be present in the aqueous phase, where it can then engage in non-specific interactions. In some cases, phosphate ions can interact with other components in the buffer, but the primary drivers of clofilium's NSB are its organic structure's lipophilicity and the quaternary ammonium group's positive charge.[5]

Troubleshooting Guides: A Step-by-Step Approach to Reducing Non-Specific Binding

If you suspect high non-specific binding of clofilium phosphate is compromising your in vitro experiments, follow this systematic troubleshooting guide.

Step 1: Diagnose the Primary Cause of Non-Specific Binding

The first step is to identify the dominant type of non-specific interaction. Given clofilium phosphate's properties, both hydrophobic and electrostatic interactions are likely contributors.

Caption: Initial diagnosis of potential non-specific binding causes.

Step 2: Optimizing Your Assay System and Components

Once you have a hypothesis for the cause of NSB, you can begin to systematically modify your assay conditions.

The composition of your assay buffer can have a profound impact on non-specific interactions.

  • Increasing Ionic Strength: To counteract electrostatic interactions, increase the salt concentration of your buffer. The addition of a neutral salt, such as NaCl or KCl, can shield charged interactions between clofilium and negatively charged surfaces.[6]

    ParameterStarting ConcentrationOptimization Range
    NaCl 150 mM (Physiological)150 mM - 500 mM
  • Adjusting pH: The pH of your buffer can influence the charge of proteins and other biomolecules in your assay. While clofilium's positive charge is permanent, altering the charge of interacting partners can reduce NSB.[7] Experiment with a range of pH values around the physiological pH of 7.4.

Blocking agents are inert molecules that coat the surfaces of your assay system, preventing the non-specific adsorption of your test compound.

  • Bovine Serum Albumin (BSA): BSA is a commonly used protein-based blocking agent that can effectively reduce NSB of lipophilic and charged compounds.[8] The optimal concentration of BSA should be determined empirically.

    Protocol for Optimizing BSA Concentration:

    • Prepare a series of assay buffers containing varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2% w/v).[9]

    • Run your standard assay protocol, including a "no target" control (e.g., empty wells or cells not expressing the target), with each BSA concentration.

    • Measure the signal in the "no target" control wells. The optimal BSA concentration is the lowest concentration that maximally reduces the signal in these control wells without significantly affecting your specific signal.[9]

  • Detergents (Surfactants): Non-ionic detergents like Tween-20 can disrupt hydrophobic interactions.[7] It is crucial to use these at low concentrations to avoid disrupting cell membranes or denaturing proteins.

    Protocol for Optimizing Detergent Concentration:

    • Prepare a series of assay buffers containing low concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% v/v Tween-20).[10][11]

    • As with BSA optimization, perform your assay with these buffers, including appropriate controls.

    • Select the lowest concentration of detergent that effectively reduces non-specific binding without compromising the integrity of your assay.[11]

Standard polystyrene plates can exhibit significant hydrophobic and ionic interactions.[12] Consider using low-binding microplates, which have a hydrophilic and neutral surface chemistry designed to minimize the adsorption of molecules like clofilium phosphate.

Step 3: Experimental Workflow for Troubleshooting NSB

The following workflow provides a structured approach to identifying and mitigating non-specific binding.

Caption: Systematic workflow for troubleshooting non-specific binding.

Summary of Recommendations

StrategyRationaleKey Considerations
Increase Ionic Strength Shields electrostatic interactions.[6]May affect protein conformation or specific binding at very high concentrations.
Optimize Buffer pH Alters the charge of interacting biomolecules.[7]Ensure the pH is compatible with your biological system.
Add Bovine Serum Albumin (BSA) Coats surfaces to prevent adsorption.[8]Determine optimal concentration empirically.[9]
Add Non-Ionic Detergent Disrupts hydrophobic interactions.[7]Use at low concentrations to avoid damaging cells or proteins.[11]
Use Low-Binding Plasticware Reduces surface area for hydrophobic and ionic interactions.[12]Can be more expensive than standard plates.

By systematically applying these troubleshooting strategies, researchers can effectively minimize the non-specific binding of clofilium phosphate, leading to more accurate and reliable in vitro data.

References

  • Yan, R., Lai, L., Xu, Z.-Q., Jiang, F.-L., & Liu, Y. (2017). Thermodynamics of the Interactions between Quantum Dots and Proteins. Acta Physico-Chimica Sinica, 33(12), 2377–2387. [Link]

  • Wang, J., et al. (2013). Interactions of bovine serum albumin with cationic imidazolium and quaternary ammonium gemini surfactants: effects of surfactant architecture. Journal of Colloid and Interface Science, 389(1), 175-181. [Link]

  • Li, P., et al. (2018). The Interaction of Bovine Serum Albumin with Trimeric (Methyldodecylbis [2- (Dimethyldodecylammonio) Ethyl] Ammonium Tribromide and Make A Comparison with Corresponding Gemini and Monomeric Surfactants. Journal of Surfactants and Detergents, 21(5), 639-648. [Link]

  • Sun, Y., et al. (2026). Protein-Affinity-Guided Identification of Bioaccumulative Silanol Quaternary Ammonium Compounds in Indoor Environments and Human Serum. Environmental Science & Technology. [Link]

  • Teixeira, P., et al. (2020). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. Applied Sciences, 10(15), 5223. [Link]

  • Charles, G. M., et al. (2011). Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. Current Protocols in Protein Science, Chapter 19, Unit 19.19. [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]

  • Avdeef, A. (2014). Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. ADMET & DMPK, 2(1), 43-55. [Link]

  • Kumar, L., & Singh, S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug Development Research, 83(6), 1326-1342. [Link]

  • Valko, K., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Scientific Reports, 11(1), 1-13. [Link]

  • Zhang, Y., et al. (2021). Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery. International Journal of Nanomedicine, 16, 2933. [Link]

  • Zolle, I., et al. (1975). Stabilizing effect of inorganic phosphate salts on antibiotic-steroid ophthalmic preparations. Journal of Pharmaceutical Sciences, 64(6), 1045-1047. [Link]

  • Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link]

  • Kofler, R., & Wick, G. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 96(2), 271-277. [Link]

  • Patsnap. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]

  • Li, Y., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 100(11), 4887-4896. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • Li, Y., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 100(11), 4887-4896. [Link]

  • Sargolzaei, M., & Jalali, S. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4), 103598. [Link]

  • Wang, N., et al. (2009). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Journal of Proteome Research, 8(4), 2031-2036. [Link]

  • Sargolzaei, M., & Jalali, S. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4), 103598. [Link]

  • Lhotská, I., et al. (2021). Impacts of Tween-20, Glycerol, and Trehalose on Hyaluronidase Activity: Insights from Microscale Thermophoresis and Capillary Electrophoresis. International Journal of Molecular Sciences, 22(16), 8826. [Link]

  • Nicoya. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Blog. [Link]

  • Reddit. (2020). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. r/Biochemistry. [Link]

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?. Bitesize Bio. [Link]

  • Hopax Fine Chemicals. (2019). Biological buffers solubility in water. Hopax Fine Chemicals Blog. [Link]

  • ResearchGate. (2018). How can I reduce non-specific binding in lateral flow assay?. ResearchGate. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. Interchim. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. [Link]

  • Dissolution Technologies. (2011). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 18(3), 26-31. [Link]

  • Calbiochem. (n.d.). Buffers. Calbiochem. [Link]

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Reference Data & Comparative Studies

Validation

Clofilium Phosphate as a Reference Compound in Safety Pharmacology: A Comparative Guide

Executive Summary In preclinical safety pharmacology, accurately predicting proarrhythmic liability—specifically delayed ventricular repolarization and QT interval prolongation—is a critical regulatory hurdle. The human...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical safety pharmacology, accurately predicting proarrhythmic liability—specifically delayed ventricular repolarization and QT interval prolongation—is a critical regulatory hurdle. The human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel is the primary target for these assessments. While methanesulfonanilides like E-4031 and dofetilide are common reference standards, clofilium phosphate , a quaternary ammonium class III antiarrhythmic, offers unique biophysical properties. Its distinct binding profile and slow-onset kinetics make it an indispensable comparator for evaluating drug trapping, a phenomenon heavily emphasized by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative[1].

This guide provides an objective, data-driven comparison of clofilium against alternative reference compounds and details a self-validating electrophysiological protocol for its application in cardiac safety screening.

Mechanistic Causality: Why Clofilium Phosphate?

Clofilium phosphate is a highly potent hERG channel blocker[2]. Unlike tertiary amines, its quaternary ammonium structure dictates a slower rate of intracellular accumulation and a remarkably slow onset of, and recovery from, channel block[3].

Most hERG blockers interact with aromatic residues (Y652 and F656) in the S6 domain[4]. However, clofilium exhibits a profound dependence on the S624 residue located at the base of the pore helix[3][4][5]. This distinct binding modality makes clofilium an ideal reference compound for validating structural models of the hERG inner cavity and for calibrating assays designed to detect "drug trapping"—a kinetic state where a drug remains locked inside the closed channel pore, significantly increasing clinical proarrhythmic risk[6][7].

Mechanism Drug Clofilium Phosphate (Quaternary Ammonium) Entry Intracellular Access (Slow diffusion/accumulation) Drug->Entry Bind Binding to Central Cavity (Residues: Y652, F656, S624) Entry->Bind Block hERG (Kv11.1) Channel Blockade (Reduction of IKr) Bind->Block Effect Action Potential Prolongation (Proarrhythmic Liability / QT) Block->Effect

Fig 1. Mechanistic pathway of hERG blockade and QT prolongation by clofilium phosphate.

Comparative Performance: Clofilium vs. Alternatives

To contextualize clofilium's utility, we must compare its inhibitory profile against other standard hERG blockers. The following table summarizes key quantitative metrics derived from patch-clamp electrophysiology in mammalian expression systems.

Reference CompoundChemical ClasshERG IC₅₀ (nM)Primary Binding DeterminantsKinetic Profile & Trapping
Clofilium Phosphate Quaternary Ammonium0.8 – 2.5Y652, F656, S624Very slow onset/recovery; High trapping
Dofetilide Methanesulfonanilide7.2 – 12.0Y652, F656, S624Fast onset; High trapping (~95%)
E-4031 Methanesulfonanilide15.8 – 30.6Y652, F656, S624Fast onset; Intermediate trapping
Astemizole Benzimidazole~26.0Y652, F656Fast onset; High trapping
Terfenadine Piperidine derivative~300.0Y652, F656, S624Fast onset; Low/Non-trapping

Data synthesized from comparative electrophysiological evaluations[4][5][8][9][10][11].

Self-Validating Experimental Protocol: hERG Patch-Clamp Assay

As an application scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. The following step-by-step methodology utilizes a dynamic kinetic protocol (such as the Milnes protocol)[6][7] to evaluate hERG block and drug trapping. This system is self-validating: it requires baseline stability before compound addition and uses washout phases to definitively separate trapped from non-trapped states.

Workflow A 1. Cell Preparation (HEK293/CHO stably expressing hERG) B 2. Baseline Recording (Voltage-clamp, -80mV to +20mV) A->B C 3. Compound Perfusion (Clofilium Phosphate, 0.1 - 100 nM) B->C D 4. Steady-State Block Assessment (Monitoring -40mV tail current) C->D E 5. Washout & Recovery (Assessing drug trapping) D->E

Fig 2. Standardized patch-clamp workflow for hERG safety pharmacology assays.

Step-by-Step Methodology:

Step 1: Cell Preparation & System Equilibration

  • Action: Culture HEK293 or CHO cells stably expressing the hERG1 channel. Transfer to the recording chamber and perfuse with extracellular Tyrode's solution at physiological temperature (37°C) or room temperature for automated platforms[6].

  • Causality: Stable, high-density expression ensures a high signal-to-noise ratio. Temperature control is critical because hERG gating kinetics are highly temperature-sensitive.

Step 2: Establishing the Whole-Cell Configuration

  • Action: Achieve a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette filled with K-aspartate intracellular solution, followed by membrane rupture.

  • Self-Validation: Monitor leak current continuously. Reject cells with leak currents >100 pA or unstable access resistance (>15 MΩ). This ensures that observed current reductions are strictly due to pharmacological block, not membrane degradation.

Step 3: Baseline Recording

  • Action: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to fully activate and inactivate the channels), followed by a repolarization step to -40 mV for 2 seconds to elicit the outward tail current. Repeat every 10–15 seconds.

  • Causality: The -40 mV step is chosen because hERG channels rapidly recover from inactivation but deactivate slowly at this voltage, producing a large, easily quantifiable tail current[4].

  • Self-Validation: Record until the peak tail current amplitude varies by less than 5% over a 3-minute window.

Step 4: Clofilium Phosphate Perfusion

  • Action: Perfuse clofilium phosphate (e.g., 10 nM) into the bath.

  • Causality: Because clofilium is a quaternary amine with slow intracellular diffusion and binding kinetics[3], the perfusion time must be extended (often 10–15 minutes) compared to dofetilide or E-4031 to reach steady-state fractional block.

Step 5: Washout and Trapping Assessment

  • Action: Perfuse compound-free Tyrode's solution while pausing the voltage protocol (holding at -80 mV) for 5 minutes, then resume the voltage protocol.

  • Causality: Channels are held closed during washout. If the drug is "trapped" in the inner cavity (like clofilium or dofetilide), the block will persist upon resuming the voltage pulses. If it is non-trapping, the current will rapidly recover[6][7].

Conclusion & Best Practices

Clofilium phosphate remains a critical tool in the safety pharmacologist's arsenal. While dofetilide and E-4031 are excellent for rapid screening workflows, clofilium's unique reliance on the S624 residue and its pronounced slow-kinetic trapping profile provide essential mechanistic insights[3][4]. By employing self-validating electrophysiological workflows, researchers can leverage clofilium to rigorously benchmark in silico proarrhythmia models and ensure the cardiovascular safety of next-generation therapeutics.

References

Sources

Comparative

Comparative Electrophysiology: Clofilium Phosphate vs. Sotalol in Action Potential Prolongation

As drug development professionals and electrophysiologists, understanding the nuanced mechanisms of Class III antiarrhythmic agents is critical for both efficacy profiling and proarrhythmic risk assessment. While both cl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and electrophysiologists, understanding the nuanced mechanisms of Class III antiarrhythmic agents is critical for both efficacy profiling and proarrhythmic risk assessment. While both clofilium phosphate and sotalol prolong the cardiac action potential duration (APD) by inhibiting the rapid delayed rectifier potassium current ( IKr​ ), their binding kinetics, potency, and state-dependent behaviors differ profoundly.

This guide provides an objective, data-driven comparison of these two agents, synthesizing structural causality with field-proven experimental methodologies.

Mechanistic Causality: Structural Determinants of hERG Blockade

The human ether-à-go-go-related gene (hERG / Kv11.1) encodes the pore-forming subunit of the IKr​ channel. Both clofilium and sotalol exert their primary Class III effects by occluding this pore, but their molecular interactions dictate distinct electrophysiological profiles.

Clofilium Phosphate: High-Affinity, Intracellular Trapping

Clofilium is a structurally complex quaternary ammonium compound. Because it carries a permanent positive charge, it cannot easily cross the cell membrane in its active form; instead, it accesses its binding site from the intracellular side of the membrane[1]. Clofilium acts as an open-channel blocker, binding with high affinity to aromatic residues (Tyr-652 and Phe-656) within the inner cavity of the hERG pore[2]. Upon repolarization and channel closure, clofilium becomes "trapped" behind the activation gate, leading to a slow recovery from block and highly potent IKr​ inhibition (IC50 in the low nanomolar range)[3].

Sotalol: Methanesulfonanilide and Reverse Use-Dependence

Sotalol is a methanesulfonanilide derivative (marketed as a racemic mixture, though d-sotalol isolates the Class III effect without beta-blockade). Like clofilium, it binds to the inner cavity of the hERG channel, but with significantly lower affinity (IC50 in the micromolar range)[4]. Sotalol's hallmark is its profound reverse use-dependence —its ability to prolong the APD is paradoxically amplified at slower heart rates (longer cycle lengths)[5]. This occurs because, at slower rates, the channel spends more time in the closed/resting state, allowing the drug to accumulate and exert maximal blockade without being cleared by rapid gating cycles.

HERG_Blockade K_Channel hERG (Kv11.1) Channel (Open/Inactivated State) IKr_Block Inhibition of IKr Current K_Channel->IKr_Block Clofilium Clofilium Phosphate (Quaternary Ammonium) Binding Inner Cavity Binding (Tyr-652, Phe-656) Clofilium->Binding High Affinity (Intracellular Trapping) Sotalol Sotalol (Methanesulfonanilide) Sotalol->Binding Low Affinity (Reverse Use-Dependent) Binding->K_Channel Pore Occlusion APD_Prolong Action Potential Prolongation (APD90) IKr_Block->APD_Prolong

Diagram 1: Mechanistic pathways of hERG blockade by Clofilium and Sotalol.

Quantitative Data Comparison

The following table synthesizes the pharmacological and electrophysiological metrics of both agents based on validated in vitro and ex vivo models.

ParameterClofilium PhosphateSotalol (d-Sotalol)
Chemical Class Quaternary AmmoniumMethanesulfonanilide
hERG IC50 (Mammalian Cells) ~2.5 nM[3]~78 µM (Manual Patch-Clamp)[4]
Primary Binding Site Intracellular inner cavity[1]Intracellular inner cavity
APD90 Prolongation Threshold 0.1 µM – 1.0 µM[6]10 µM – 100 µM[5]
Reverse Use-Dependence ModerateHighly Prominent[5]
EAD Induction Risk High (Purkinje / Myocytes)[7]High (Preferentially in M-cells)[5]

(Note: Automated hERG assays often underestimate the potency of Sotalol, yielding IC50 values >300 µM due to rapid perfusion dynamics that fail to capture steady-state binding[4]. Manual patch-clamp remains the gold standard).

Experimental Methodologies: Self-Validating Protocols

To rigorously compare these compounds, researchers must utilize assay systems that isolate the specific variables of interest. Below are the optimized protocols for determining binding affinity and physiological impact.

Protocol A: Whole-Cell Patch-Clamp for hERG IC50 Determination

Causality Check: Why use HEK293 cells? Native cardiomyocytes possess overlapping potassium currents ( IKs​ , IK1​ ). Stably transfected HEK293 cells provide a "clean" background, ensuring the measured tail current is exclusively IKr​ .

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG1 gene. Seed onto glass coverslips 24 hours prior to recording.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (130 mM KCl, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage-Clamp Protocol (Tail Current Analysis):

    • Hold the cell at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (forces channels through activation into the inactivated state).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current. (Why -50 mV? This potential rapidly recovers channels from inactivation while they are still open, yielding a massive, easily quantifiable peak current before slow deactivation occurs).

  • Drug Perfusion: Perfuse clofilium (0.1–10 nM) or sotalol (10–300 µM) until steady-state block is achieved (typically 3–5 minutes per concentration).

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block and fit to a standard Hill equation to derive the IC50.

Protocol B: Ex Vivo Microelectrode Recording for APD90 and EAD Assessment

Causality Check: Why use canine ventricular M-cells? M-cells possess an intrinsically weak "repolarization reserve" (lower IKs​ density) compared to epicardial or endocardial cells. This makes them the most sensitive physiological substrate for detecting reverse use-dependence and Early Afterdepolarizations (EADs)[5].

  • Tissue Isolation: Isolate transmural wedges from the canine left ventricle. Dissect midmyocardial (M-cell) strips.

  • Superfusion: Mount the tissue in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.

  • Pacing Strategy: Stimulate the tissue using field electrodes at a Basic Cycle Length (BCL) of 1000 ms, then switch to 2000 ms. (Why 2000 ms? A slow heart rate equivalent of 30 BPM is required to unmask the profound reverse use-dependence of sotalol[5]).

  • Impalement: Impale cells with floating glass microelectrodes (10–20 MΩ) filled with 3M KCl.

  • Recording & Provocation: Record the Action Potential Duration at 90% repolarization (APD90). Monitor the plateau phase (Phase 2/3) for the spontaneous emergence of EADs upon application of 100 µM d-sotalol or 0.1 µM clofilium[7].

Workflow Prep Model Selection (HEK293 vs. Canine M-Cells) Perf Drug Perfusion (Clofilium / Sotalol) Prep->Perf Patch Whole-Cell Patch Clamp (hERG Tail Currents) Perf->Patch In Vitro Micro Intracellular Microelectrode (APD90 & EADs) Perf->Micro Ex Vivo Analysis Data Acquisition & Analysis (Clampfit / Hill Fit) Patch->Analysis IC50 Derivation Micro->Analysis Reverse Use-Dependence

Diagram 2: Experimental workflow for in vitro and ex vivo assessment of IKr blockers.

Proarrhythmic Implications

Both clofilium and sotalol carry a known risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia. However, the manifestation of this risk differs based on their electrophysiological profiles.

Sotalol's pronounced reverse use-dependence means that patients are at the highest risk of EADs and TdP during periods of bradycardia (e.g., during sleep)[5]. Clofilium, owing to its extreme potency and intracellular trapping mechanism[1], can induce EADs across a broader range of cycle lengths, heavily dependent on Na-Ca exchange currents rather than L-type calcium "window currents"[7]. Consequently, while both are invaluable tools for in vitro hERG liability benchmarking, their distinct kinetics require careful consideration when designing safety pharmacology assays.

References

  • Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential. Toxicological Sciences.
  • d-Sotalol Induces Marked Action Potential Prolongation and Early Afterdepolarizations in M but Not Empirical or Endocardial Cells of the Canine Ventricle. PubMed.
  • Clofilium inhibits Slick and Slack potassium channels. Taylor & Francis.
  • Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241. PubMed Central (PMC).
  • Early Afterdepolarizations Produced by D,l-Sotalol and Clofilium. PubMed.
  • Effects of potassium channel blockers on the action potentials and contractility of the rat right ventricle. PubMed.
  • Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs. PubMed.

Sources

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